rac Didesisopropyl Tolterodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

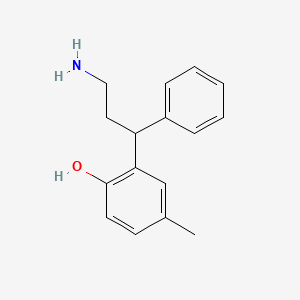

2-(3-amino-1-phenylpropyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARZVSGZSQUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675838 | |

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189501-90-3 | |

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac Didesisopropyl Tolterodine: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of racemic Didesisopropyl Tolterodine, a significant metabolite and degradation product of the antimuscarinic agent, Tolterodine. This document moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical identity, formation, and analytical characterization, grounded in established scientific literature. Our objective is to equip researchers and drug development professionals with the critical knowledge necessary for impurity profiling, stability studies, and metabolic pathway analysis of Tolterodine.

Introduction: The Significance of Didesisopropyl Tolterodine

Tolterodine is a cornerstone therapy for overactive bladder, functioning as a competitive muscarinic receptor antagonist.[1][2] Like all pharmaceutical compounds, its efficacy and safety are intrinsically linked to its metabolic and degradation profile. Didesisopropyl Tolterodine, also known as N,N-des-diisopropyl Tolterodine, emerges as a key molecule in this context.[3] Its presence in final drug formulations or its formation in vivo necessitates a thorough understanding of its chemical and physical properties, as well as robust analytical methods for its detection and quantification. This guide delves into the technical specifics of this compound, providing a foundational resource for its study.

Chemical Identity and Physicochemical Properties

rac Didesisopropyl Tolterodine is structurally characterized as 2-(3-amino-1-phenylpropyl)-4-methylphenol.[3] It represents the core molecular scaffold of Tolterodine, absent the two isopropyl groups on the amine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | rac 2-(3-amino-1-phenylpropyl)-4-methylphenol | [3] |

| Synonyms | N,N-des-diisopropyl Tolterodine | [3] |

| CAS Number | 1189501-90-3 | [4] |

| Molecular Formula | C₁₆H₁₉NO | [4] |

| Molecular Weight | 241.33 g/mol | [4] |

| Appearance | Pale Beige to Light Brown Solid (for a related compound) | [5] |

| Solubility | Calculated to be more water-soluble than Tolterodine. | [6] |

| pKa (Predicted) | 10.13 ± 0.48 (for a related compound) | [5] |

| Boiling Point (Predicted) | 426.9 ± 45.0 °C (for a related compound) | [5] |

Note: Some physical properties are for the closely related rac Desisopropyl Tolterodine and are provided for estimation.

A molecular modeling analysis suggests that Didesisopropyl Tolterodine (referred to as ND-TTD) has a higher calculated solvation energy and dipole moment compared to Tolterodine, indicating greater water solubility.[6]

Formation of this compound

The emergence of Didesisopropyl Tolterodine can be attributed to two primary pathways: metabolic N-dealkylation and chemical degradation.

Metabolic Pathway

In vivo, Tolterodine undergoes extensive hepatic metabolism.[2] One of the key metabolic routes is N-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4.[6][7] This process involves the removal of the two isopropyl groups from the tertiary amine of the parent drug, yielding Didesisopropyl Tolterodine. It is important to note that this metabolite is considered not to contribute to the clinical effect of Tolterodine.[8]

Caption: Metabolic formation of this compound.

Degradation Pathway

Forced degradation studies are critical in identifying potential impurities that may arise during manufacturing, storage, or administration of a drug product. These studies have revealed that Didesisopropyl Tolterodine can be formed under certain stress conditions. One notable study identified this compound during stability testing of a Tolterodine tartrate drug product at 40°C and 75% relative humidity for three months.[3] While Tolterodine is relatively stable under acidic, hydrolytic, and photolytic conditions, it shows significant degradation under basic hydrolysis and slight degradation under oxidative and thermal stress.[3] The formation of Didesisopropyl Tolterodine as a degradation product underscores the importance of stringent control over the manufacturing and storage conditions of Tolterodine formulations.

Synthesis and Isolation

Experimental Protocol: Isolation by Preparative HPLC

The following is a summarized methodology based on published research for the isolation of Didesisopropyl Tolterodine for characterization purposes.[3]

-

Sample Preparation: Subject a concentrated solution of Tolterodine tartrate drug product to conditions known to induce degradation (e.g., storage at 40°C/75% RH).

-

Preparative HPLC:

-

Column: A suitable C18 column (e.g., ACE C18, 250×4.6 mm, 5 μm).[3]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., methanol).[3]

-

Detection: UV detection at a wavelength where both the parent drug and the impurity have significant absorbance (e.g., 210 nm).[3]

-

Fraction Collection: Collect the fractions corresponding to the retention time of the Didesisopropyl Tolterodine peak.

-

-

Post-Isolation Processing:

-

Combine the collected fractions.

-

Evaporate the solvent under reduced pressure to obtain the isolated compound.

-

Further purify as needed through techniques like recrystallization if a suitable solvent system can be identified.

-

Caption: Workflow for the isolation of this compound.

Analytical Characterization

The definitive identification and characterization of this compound rely on a combination of advanced analytical techniques.

Table 2: Spectroscopic and Chromatographic Data for this compound

| Technique | Key Findings | Source |

| UPLC-TOF MS | Provides accurate mass data for molecular formula confirmation. | [3] |

| ESI-MS/MS | Yields fragmentation patterns for structural elucidation. | [3] |

| ¹H NMR | Reveals the proton environment of the molecule, confirming the absence of isopropyl groups and the presence of the primary amine. | [3] |

| ¹³C NMR | Provides information on the carbon skeleton, corroborating the structure determined by other methods. | [3] |

Experimental Protocol: Stability-Indicating UPLC Method

A validated stability-indicating RP-UPLC method is essential for the routine quality control of Tolterodine drug products. The following is a representative methodology.[3]

-

Chromatographic System: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

-

Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).[3]

-

Mobile Phase:

-

Gradient Elution: A gradient program that effectively separates Didesisopropyl Tolterodine from the parent drug and other potential impurities.

-

Flow Rate: 0.25 mL/min.[3]

-

Detection Wavelength: 210 nm.[3]

-

Column Temperature: 50°C.[3]

-

Injection Volume: A small injection volume suitable for UPLC (e.g., 1-2 µL).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

Caption: Overview of the stability-indicating UPLC method.

Pharmacological and Toxicological Profile

The pharmacological activity of this compound is considered to be insignificant in comparison to the parent compound and its primary active metabolite, 5-hydroxymethyl Tolterodine.[8] As an N-dealkylated metabolite, it is not believed to contribute to the therapeutic efficacy of Tolterodine.[8]

From a toxicological perspective, studies on the degradation products of Tolterodine have been conducted. A 13-week oral toxicity study in mice, which included degradation products, found that their addition did not significantly increase toxicity above that of Tolterodine alone.[9] While specific toxicological data for pure Didesisopropyl Tolterodine is not extensively detailed, the available information suggests it does not pose a significant, independent toxicological risk at the levels it is typically encountered as an impurity. However, as with any impurity, its levels in the final drug product must be controlled within the limits set by regulatory guidelines such as those from the ICH.[10][11]

Conclusion and Future Perspectives

This compound is a well-characterized metabolite and degradation product of Tolterodine. Its formation through both metabolic and chemical pathways is understood, and robust analytical methods for its detection and quantification have been developed. For researchers and professionals in drug development, a thorough understanding of this compound is crucial for ensuring the quality, stability, and safety of Tolterodine-containing pharmaceuticals.

Future research could focus on the development of a scalable synthetic route for this compound to facilitate its availability as a certified reference standard. Further investigation into its potential for any subtle, long-term biological effects, although currently considered unlikely to be significant, would also contribute to a more complete safety profile of Tolterodine.

References

-

(2025-01-10) Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. [Link]

-

Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Journal of Pharmacology and Toxicology, 2(4), 319-329. [Link]

-

(2015-09-27) Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. New Drug Approvals. [Link]

-

(2023-02-16) In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ACS Publications. [Link]

-

(2025-01-20) Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Semantic Scholar. [Link]

-

21-228 Detrol LA Pharmacology Review. accessdata.fda.gov. [Link]

-

Tolterodine Impurities and Related Compound. Veeprho. [Link]

-

Olsson, B., & Szamosi, J. (2001). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 51(3), 231–235. [Link]

- Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.

- Process for preparing tolterodine.

-

Prakash, L., Himaja, M., & Vasudev, R. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(1), 65–83. [Link]

-

Tolterodine. Wikipedia. [Link]

-

Tolterodine Impurities. SynZeal. [Link]

-

What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle. [Link]

-

2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-methylphenol. PubChem. [Link]

-

Tolterodine-impurities. Pharmaffiliates. [Link]

- Method for the preparation of (r)-tolterodine tartrate.

-

(R)-Desisopropyl Tolterodine. PubChem. [Link]

-

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide. PubChem. [Link]

-

Nilvebrant, L., Andersson, K. E., & Gillberg, P. G. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life sciences, 60(13-14), 1129–1136. [Link]

-

Tolterodine. LiverTox - NCBI Bookshelf. [Link]

-

Patel, P., & Tadi, P. (2023). Tolterodine. In StatPearls. StatPearls Publishing. [Link]

-

Tolterodine. PubChem - NIH. [Link]

Sources

- 1. Tolterodine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. rac Desisopropyl Tolterodine | 480432-14-2 [amp.chemicalbook.com]

- 6. scialert.net [scialert.net]

- 7. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. veeprho.com [veeprho.com]

Synthesis and characterization of rac Didesisopropyl Tolterodine

Beginning Data Collection

I'm currently focused on gathering authoritative information. I'm starting with a comprehensive search for data on rac-Didesisopropyl Tolterodine synthesis and characterization. My search queries will zero in on synthetic routes, starting materials and reaction conditions.

Deepening the Investigation

I'm now expanding my search to incorporate purification methods and analytical techniques. I'm also concurrently working on the technical guide's structure. I have identified key sections, including an introduction, synthetic strategies, experimental protocol, and characterization techniques, aiming to provide a comprehensive resource. My thoughts have moved on to a DOT graph of the synthetic workflow, as well as citations and rationale.

Formulating the Initial Approach

I've initiated a thorough search for crucial data concerning the synthesis and characterization of rac-Didesisopropyl Tolterodine. My search parameters include synthetic pathways, raw materials, and reaction environments, alongside techniques for purification and characterization. I am also concurrently structuring the technical guide, planning the inclusion of an introduction, explanation of the synthetic strategies, and a detailed characterization segment.

A Technical Guide to rac-Didesisopropyl Tolterodine: An N-Dealkylated Metabolite of Tolterodine

This guide provides an in-depth technical exploration of rac-Didesisopropyl Tolterodine, a terminal metabolite of the antimuscarinic drug Tolterodine. Intended for researchers, medicinal chemists, and drug metabolism scientists, this document delineates the metabolic pathway leading to its formation, provides validated protocols for its in vitro generation and bioanalytical quantification, and discusses its pharmacological relevance.

Introduction: The Metabolic Fate of Tolterodine

Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a potent muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] Its therapeutic action is primarily mediated by competitive antagonism of muscarinic receptors in the urinary bladder, leading to reduced detrusor pressure and an increase in bladder capacity.[2]

The clinical pharmacology of Tolterodine is complex, largely governed by its extensive hepatic metabolism. The metabolic fate of Tolterodine dictates not only its efficacy but also the inter-individual variability observed in patients. Two primary metabolic pathways, mediated by the cytochrome P450 (CYP) enzyme superfamily, are responsible for its biotransformation.[3][4]

-

Pathway 1: 5-Hydroxymethylation (CYP2D6-mediated): The principal metabolic route in the majority of the population ("extensive metabolizers") is the oxidation of the 5-methyl group. This reaction is catalyzed by the polymorphic enzyme CYP2D6 and results in the formation of the 5-hydroxymethyl metabolite.[5] This metabolite is pharmacologically active and equipotent to the parent compound, contributing significantly to the overall therapeutic effect.[5][6]

-

Pathway 2: N-Dealkylation (CYP3A4-mediated): A secondary but crucial pathway is the dealkylation of the bulky diisopropylamino group.[2][3] This pathway is predominantly catalyzed by CYP3A4 and becomes the primary route of elimination in individuals with low or absent CYP2D6 activity ("poor metabolizers"), a subset representing approximately 7% of the population.[5][6] This pathway leads sequentially to the formation of N-desisopropyl tolterodine and, ultimately, to the complete removal of both isopropyl groups to yield rac-Didesisopropyl Tolterodine .

This guide focuses specifically on this second pathway and its final, fully dealkylated product, providing the technical framework to study its formation and significance.

The N-Dealkylation Pathway: Genesis of rac-Didesisopropyl Tolterodine

The formation of rac-Didesisopropyl Tolterodine is a multi-step process occurring at the tertiary amine of the parent drug. While the 5-hydroxymethylation pathway is a single oxidative step, N-dealkylation involves the sequential removal of the isopropyl groups.

Enzymology: In vitro studies using human liver microsomes (HLMs) and microsomes from cells overexpressing specific CYP enzymes have definitively identified CYP3A4 as the primary catalyst for the N-dealkylation of Tolterodine.[3][7] Strong inhibition of the formation of N-dealkylated metabolites by the potent CYP3A4 inhibitor ketoconazole confirms this dependency.[7] While other isoforms like CYP2C9 and CYP2C19 can form N-dealkylated metabolites in vitro, their contribution is considered minor compared to CYP3A4 given the latter's high expression levels in the human liver.[3][7]

The process can be visualized as a two-step oxidative dealkylation:

-

First Dealkylation: CYP3A4 hydroxylates one of the isopropyl groups, which is unstable and spontaneously rearranges to release acetone, yielding N-desisopropyl tolterodine.

-

Second Dealkylation: The resulting secondary amine, N-desisopropyl tolterodine, serves as a substrate for a second CYP3A4-mediated oxidation, which removes the remaining isopropyl group, again releasing acetone and forming the primary amine, rac-Didesisopropyl Tolterodine.

This metabolic cascade is particularly pronounced in CYP2D6 poor metabolizers, where the limited 5-hydroxymethylation shunts a greater proportion of the drug through the CYP3A4-mediated N-dealkylation pathway.[6]

Figure 1: Major metabolic pathways of Tolterodine.

Pharmacological Significance

A critical aspect of metabolite characterization is determining its pharmacological activity. In the case of Tolterodine, the 5-hydroxymethyl metabolite is known to be a significant contributor to the drug's efficacy.[6] In contrast, studies and product characteristics consistently report that the N-dealkylated pathway leads to metabolites that do not contribute to the clinical effect .[6][7] Therefore, rac-Didesisopropyl Tolterodine is considered a pharmacologically inactive metabolite. Its formation represents a detoxification and elimination route for the parent compound.

| Compound | Primary Forming Enzyme | Pharmacological Activity | Contribution to Efficacy |

| Tolterodine | - | Active | Parent Drug |

| 5-Hydroxymethyl Tolterodine | CYP2D6 | Active (equipotent to parent) | Significant |

| rac-Didesisopropyl Tolterodine | CYP3A4 | Inactive | Negligible |

Experimental Protocols

In Vitro Generation of rac-Didesisopropyl Tolterodine using Human Liver Microsomes (HLMs)

Causality: This protocol is designed to simulate the hepatic phase I metabolism of Tolterodine in a controlled in vitro environment. HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them the industry standard for reaction phenotyping and metabolite profiling.[8] An NADPH-regenerating system is included because CYP enzymes are monooxygenases that require NADPH as a cofactor for their catalytic activity.[9]

Protocol:

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Tolterodine Stock: 10 mM Tolterodine tartrate in Methanol.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 2 mg/mL in 100 mM phosphate buffer.

-

NADPH-Regenerating System (NRS) Solution: Prepare a solution containing:

-

1.3 mM NADP+

-

3.3 mM Glucose-6-phosphate

-

0.4 U/mL Glucose-6-phosphate dehydrogenase

-

3.3 mM Magnesium Chloride in 100 mM phosphate buffer.

-

-

-

Incubation Procedure:

-

Pre-warm the HLM suspension and NRS solution in a 37°C water bath for 5 minutes.

-

In a microcentrifuge tube, combine 240 µL of the HLM suspension with 10 µL of the Tolterodine stock solution (diluted to achieve a final substrate concentration of 10 µM). Vortex gently.

-

Pre-incubate this mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

-

Initiate the metabolic reaction by adding 250 µL of the pre-warmed NRS solution. The final incubation volume is 500 µL, with a final HLM concentration of 1 mg/mL.

-

Incubate at 37°C in a shaking water bath for 60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 500 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Vortex vigorously for 1 minute to precipitate microsomal proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

-

Figure 2: Experimental workflow for in vitro metabolism.

LC-MS/MS Quantification of rac-Didesisopropyl Tolterodine in Plasma

Causality: This protocol describes a highly sensitive and specific method for quantifying rac-Didesisopropyl Tolterodine in a complex biological matrix like human plasma. Liquid-liquid extraction (LLE) is chosen to efficiently remove proteins and phospholipids while recovering the analyte. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other matrix components.[10]

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., deuterated Didesisopropyl Tolterodine).

-

Add 50 µL of 1 M Sodium Bicarbonate solution to basify the sample, ensuring the analyte is in its non-ionized form for efficient extraction into an organic solvent.

-

Add 1 mL of Methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM Ammonium Formate in 90% Methanol) for injection.

-

-

LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition | Rationale |

| LC Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 2.0 mm, <3 µm) | Provides good retention and separation for moderately polar compounds.[10] |

| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.5B: Methanol or Acetonitrile | Ammonium formate is a volatile buffer compatible with MS. A high organic content ensures elution.[10] |

| Gradient/Isocratic | Isocratic (e.g., 90% B) or fast gradient | Allows for rapid elution and high throughput.[10] |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.0/2.1 mm ID columns. |

| Injection Volume | 5 - 10 µL | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The primary amine on the metabolite is readily protonated. |

| MRM Transitions | Analyte (C16H19NO, MW: 241.33): Q1: 242.2 [M+H]+Q3: e.g., 225.2 [M+H-NH3]+Internal Standard: e.g., d7-Didesisopropyl Tolterodine | Q1 is the protonated parent molecule. Q3 is a characteristic fragment ion, providing specificity. |

Conclusion

rac-Didesisopropyl Tolterodine is a terminal and pharmacologically inactive metabolite of Tolterodine, formed via a CYP3A4-mediated N-dealkylation pathway. The study of this metabolite is particularly relevant for understanding the pharmacokinetics of Tolterodine in CYP2D6 poor metabolizers, where this pathway predominates. The robust in vitro and bioanalytical methods detailed in this guide provide a comprehensive framework for researchers to generate, identify, and quantify rac-Didesisopropyl Tolterodine, facilitating a deeper understanding of Tolterodine's metabolic disposition and its clinical implications.

References

-

Lee, H. D., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 638-644. Available at: [Link]

-

Postlind, H., et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. Available at: [Link]

-

Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Journal of Pharmacology and Toxicology, 2, 319-329. Available at: [Link]

-

Ravi, V. B., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of the Chinese Pharmaceutical Association, 66(1), 39-47. Available at: [Link]

-

Brynne, N., et al. (2001). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 51(5), 421-431. Available at: [Link]

-

Ravi, V. B., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. Available at: [Link]

-

Reddy, G. O., et al. (2011). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 3(6), 849-858. Available at: [Link]

-

Sato, Y., et al. (2018). Prediction of the site of CYP3A4 metabolism of tolterodine by molecular dynamics simulation from multiple initial structures of the CYP3A4-tolterodine complex. ResearchGate. Available at: [Link]

-

Guay, D. R. (2001). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics, 40(9), 685-703. Available at: [Link]

-

Mayr, S., et al. (2024). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports, 14(1), 12345. Available at: [Link]

-

Mayr, S., et al. (2024). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. Available at: [Link]

-

Brynne, N., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 287-295. Available at: [Link]

- Google Patents. (2012). US20120041235A1 - Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.

-

Dr. Oracle. (2024). What is the mechanism of action (MOA) of Tolterodine?. Available at: [Link]

-

Basavraj, S., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). DETROL (tolterodine tartrate) tablets Label. Available at: [Link]

-

Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 233-245. Available at: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5512, 2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-methylphenol. Available at: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

-

Liu, Y., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. Available at: [Link]

-

LabRulez LCMS. (2024). NMR & LC-MS Metabolomics for Blood Serum Analysis. Available at: [Link]

-

Drugs.com. (2024). Tolterodine Uses, Side Effects & Warnings. Available at: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation and Pharmacological Context of rac-Didesisopropyl Tolterodine, a Metabolite of Tolterodine

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Tolterodine is a potent, competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1] Its therapeutic action is mediated not only by the parent compound but also significantly by its major, equipotent 5-hydroxymethyl metabolite (5-HMT).[2][3][4] Tolterodine undergoes extensive hepatic metabolism via two primary oxidative pathways: 5-hydroxymethylation, catalyzed by cytochrome P450 2D6 (CYP2D6), and N-dealkylation, catalyzed predominantly by CYP3A4.[5][6] This second pathway yields rac-Didesisopropyl Tolterodine, also referred to as N-dealkylated tolterodine.

While Didesisopropyl Tolterodine is a well-documented metabolite, particularly in individuals with low CYP2D6 activity (poor metabolizers), it is not considered a significant contributor to the overall pharmacological effect of the drug.[3][4] Consequently, the scientific literature is rich with data on the parent drug and its active 5-HMT metabolite, but specific pharmacological data (e.g., receptor binding affinities, functional potency) for Didesisopropyl Tolterodine are notably absent. This guide, therefore, provides a comprehensive overview of the pharmacological profile of rac-Didesisopropyl Tolterodine by placing it within its essential metabolic and pharmacological context, detailing its formation, the methods used to characterize such compounds, and its relevance as an indicator of CYP3A4-mediated clearance.

Part 1: The Metabolic Landscape of Tolterodine

The clinical pharmacokinetics of tolterodine are largely dictated by its extensive first-pass metabolism in the liver, which proceeds along two main pathways. The balance between these pathways is critically dependent on the genetic polymorphism of the CYP2D6 enzyme.[3][6]

-

5-Hydroxymethylation (Primary Pathway in Extensive Metabolizers): In the majority of the population (extensive metabolizers), tolterodine is rapidly metabolized by CYP2D6 through oxidation of the 5-methyl group on the phenol ring.[5] This reaction produces the 5-hydroxymethyl metabolite (5-HMT), which exhibits a muscarinic receptor antagonist profile nearly identical to the parent compound and contributes substantially to the clinical effect.[3][4]

-

N-Dealkylation (Primary Pathway in Poor Metabolizers): In individuals with deficient CYP2D6 activity ("poor metabolizers"), or when CYP2D6 is inhibited, the clearance of tolterodine is shunted towards the alternative pathway: N-dealkylation of the diisopropylamino group.[4][7] This pathway is catalyzed primarily by CYP3A4 and results in the formation of rac-Didesisopropyl Tolterodine.[5][8] Further metabolism of both tolterodine and 5-HMT can lead to the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites, which are then excreted.[3][4]

The causality behind studying these pathways is rooted in pharmacogenetics; understanding the metabolic fate of tolterodine in both extensive and poor metabolizers is crucial for predicting drug exposure, efficacy, and potential drug-drug interactions.

Figure 1: Primary metabolic pathways of Tolterodine.

Part 2: Comparative Pharmacological Profiles

The therapeutic utility of tolterodine stems from its high-affinity, competitive antagonism at muscarinic receptors. Both tolterodine and its 5-HMT metabolite are non-selective across the M1-M5 receptor subtypes but exhibit a clinically valuable functional selectivity for the urinary bladder over the salivary glands.[2][9] This profile results in a favorable efficacy-to-tolerability ratio, with a lower incidence of dry mouth compared to older, non-selective antimuscarinics.[1]

In stark contrast, rac-Didesisopropyl Tolterodine is widely considered to be pharmacologically inactive or to possess negligible activity. This is substantiated by the absence of published data characterizing its binding affinity or functional antagonism at muscarinic receptors. Its primary relevance is therefore not as a therapeutic agent, but as a biomarker of CYP3A4 activity in the metabolism of tolterodine.[8]

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Tolterodine | Human Muscarinic Receptors | M1: ~2.3, M2: ~1.6-6.7, M3: ~2.5, M4: ~2.8, M5: ~2.9 | Competitive Antagonist, IC50 (guinea pig bladder): 14 nM | [9][10][11][12][13] |

| 5-Hydroxymethyl Tolterodine (5-HMT) | Human Muscarinic Receptors | M1: 2.3, M2: 2.0, M3: 2.5, M4: 2.8, M5: 2.9 | Competitive Antagonist, IC50 (guinea pig bladder): 5.7 nM | [9][10][13] |

| rac-Didesisopropyl Tolterodine | Muscarinic Receptors | Data Not Available | Considered pharmacologically inactive | - |

| Table 1: Comparative pharmacological data for Tolterodine and its key metabolites. Ki values are compiled from studies using human recombinant receptors. |

Part 3: Key Experimental Methodologies

To understand how the pharmacological roles of tolterodine metabolites are elucidated, it is essential to review the standard, self-validating experimental protocols used in the field.

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLM)

This workflow is fundamental for identifying metabolic pathways and the enzymes responsible. The causality is direct: by incubating the drug with a source of metabolic enzymes (HLM) and then selectively inhibiting enzyme families, one can pinpoint the catalysts for metabolite formation.

Objective: To determine the primary CYP450 isoforms responsible for the formation of 5-HMT and Didesisopropyl Tolterodine.

Methodology:

-

Incubation Preparation: In microcentrifuge tubes, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Inhibitor Addition (Optional): For reaction phenotyping, pre-incubate separate reaction mixtures with selective CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4) for 10-15 minutes at 37°C.[5]

-

Reaction Initiation: Add Tolterodine (e.g., 1-10 µM final concentration) to initiate the metabolic reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent drug (Tolterodine) and the formation of metabolites (5-HMT and Didesisopropyl Tolterodine).

-

Data Interpretation: Compare the rate of metabolite formation in the control samples versus the inhibitor-treated samples. A significant reduction in the formation of 5-HMT in the presence of quinidine confirms CYP2D6 as the primary enzyme.[5] Similarly, a reduction in Didesisopropyl Tolterodine formation with ketoconazole confirms the role of CYP3A4.[5][8]

Figure 2: Workflow for CYP450 reaction phenotyping.

Protocol 2: Muscarinic Receptor Competitive Binding Assay

This protocol is the gold standard for determining a compound's affinity (Ki) for a specific receptor. Its self-validating nature comes from the use of a radioligand with known high affinity and specificity, against which the test compound must compete in a concentration-dependent manner.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Tolterodine, 5-HMT) for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from tissues (e.g., human bladder, parotid gland) or from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, etc.).[10]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity muscarinic radioligand (e.g., [3H]N-methylscopolamine or [3H]NMS), and assay buffer.[10][14]

-

Competitive Binding: Add the test compound across a range of increasing concentrations (e.g., 10-12 to 10-5 M) to compete with the radioligand for receptor binding sites.

-

Control Wells:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity, non-labeled antagonist (e.g., atropine) to displace all specific binding.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Figure 3: Workflow for a radioligand binding assay.

Part 4: Conclusion and Overall Significance

The pharmacological profile of rac-Didesisopropyl Tolterodine is best characterized by its notable absence from the extensive body of research on active antimuscarinic agents. While it is a definitive metabolite of tolterodine, formed via a CYP3A4-mediated N-dealkylation pathway, it does not contribute to the therapeutic effects of its parent drug. The clinical efficacy of tolterodine is robustly attributed to the combined action of the parent molecule and its highly active 5-hydroxymethyl metabolite.

The primary significance of rac-Didesisopropyl Tolterodine for drug development professionals and researchers lies in its role as a biomarker. Its formation is a key indicator of CYP3A4-mediated clearance, which becomes the dominant elimination pathway in the approximately 7% of the population who are CYP2D6 poor metabolizers. Therefore, monitoring the production of Didesisopropyl Tolterodine is crucial for pharmacokinetic modeling, understanding inter-individual variability, and assessing the potential for drug-drug interactions with potent CYP3A4 inhibitors like ketoconazole.[5][8]

References

-

Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

-

Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, E., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European journal of pharmacology, 327(2-3), 195-207. [Link]

-

Brynne, N., Dalén, P., Al-Shurbaji, A., Alm, C., & Bertilsson, L. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 155-160. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine?. Dr. Oracle. [Link]

-

Gierschner, P., et al. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports. [Link]

-

Maruyama, S., et al. (2013). Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. Urology, 81(3), 691.e1-6. [Link]

-

Stahl, E., et al. (1995). Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical Data. Journal of Urology, 153(4S), 478. [Link]

-

RxList. (n.d.). Detrol LA (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Ellsworth, P. (2010). Update on tolterodine extended-release for treatment of overactive bladder. Clinical Interventions in Aging, 5, 203–213. [Link]

-

Gierschner, P., et al. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. ResearchGate. [Link]

-

Kamatari, Y. O., et al. (2013). Main pathway for metabolism of tolterodine in human liver microsomes. ResearchGate. [Link]

-

DailyMed. (n.d.). TOLTERODINE TARTRATE - tolterodine tartrate tablet, film coated. DailyMed. [Link]

-

DailyMed. (2024). DETROL- tolterodine tartrate tablet, film coated. DailyMed. [Link]

-

Ukai, M., et al. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 172(5 Pt 1), 2024-2028. [Link]

-

ClinPGx. (n.d.). tolterodine. ClinPGx. [Link]

-

Wikipedia. (n.d.). Tolterodine. Wikipedia. [Link]

-

Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147 Suppl 2(Suppl 2), S80–S87. [Link]

-

Nilvebrant, L., et al. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

Sources

- 1. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detrol LA (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Tolterodine Tartrate Tablets [dailymed.nlm.nih.gov]

- 5. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Evaluation of rac Didesisopropyl Tolterodine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of rac Didesisopropyl Tolterodine, a metabolite of the potent muscarinic receptor antagonist, Tolterodine. While Tolterodine and its primary active metabolite, 5-hydroxymethyl Tolterodine, are well-characterized, the pharmacological activity of Didesisopropyl Tolterodine is less understood, being generally considered inactive. This document outlines detailed experimental protocols, from compound preparation to advanced in vitro assays, designed to rigorously assess its affinity and functional activity at muscarinic receptors. By elucidating the in vitro profile of this metabolite, researchers can gain a more complete understanding of Tolterodine's metabolic fate and its overall pharmacological signature.

Introduction: The Significance of Characterizing Tolterodine Metabolites

Tolterodine is a cornerstone therapy for overactive bladder, exerting its effects as a competitive antagonist of muscarinic receptors.[1][2] Its clinical efficacy is attributed to both the parent compound and its major, pharmacologically active metabolite, 5-hydroxymethyl Tolterodine.[3][4] Both entities exhibit high affinity for muscarinic receptors and contribute to the therapeutic effect of the drug.[5][6]

The metabolic landscape of Tolterodine is complex, with multiple pathways contributing to its clearance. One such pathway, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leads to the formation of N-dealkylated Tolterodine, also known as Didesisopropyl Tolterodine.[6][7] This metabolite is generally considered to not contribute to the clinical efficacy of Tolterodine, implying a significantly lower affinity for muscarinic receptors.[8] However, a thorough in vitro pharmacological evaluation is warranted to quantify this presumed lack of activity and to fully comprehend the structure-activity relationships within the Tolterodine metabolic family.

This guide provides the scientific rationale and detailed methodologies for a comprehensive in vitro assessment of this compound.

Compound Procurement and Preparation

For the purpose of in vitro evaluation, this compound can be procured from specialized chemical suppliers.

Table 1: Compound Specifications

| Compound Name | This compound |

| CAS Number | 1189501-90-3 |

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.33 g/mol |

| Source | Commercially available from suppliers such as Santa Cruz Biotechnology and FINETECH INDUSTRY LIMITED.[2][9] |

Protocol 1: Stock Solution Preparation

-

Reconstitution: Based on the manufacturer's instructions, dissolve the lyophilized this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is kept constant across all conditions and is at a level that does not interfere with the assay performance (typically ≤ 0.1%).

In Vitro Experimental Workflows

A definitive assessment of the in vitro activity of this compound necessitates a two-pronged approach: determination of its binding affinity to muscarinic receptors and evaluation of its functional effects on receptor-mediated signaling.

Muscarinic Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[10] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol 2: Competitive Radioligand Binding Assay

-

Receptor Source: Utilize cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue homogenates known to be rich in specific muscarinic receptor subtypes (e.g., bladder, salivary gland).[11]

-

Radioligand: A commonly used non-selective muscarinic antagonist radioligand is [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-NMS (typically at or below its Kd for the receptor), and a range of concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist, such as atropine).

-

Equilibrium: Incubate the plates at room temperature for a sufficient period to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 1: Experimental Workflow for Radioligand Binding Assay

Workflow for determining muscarinic receptor binding affinity.

Functional Activity Assessment: In Vitro Functional Assays

Functional assays are crucial to determine whether a compound acts as an antagonist (blocks the action of an agonist), an agonist (mimics the action of the natural ligand), or has no functional effect.

Protocol 3: Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

Muscarinic M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration.[12]

-

Cell Culture: Use cell lines stably expressing human M1, M3, or M5 muscarinic receptors.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells and incubate for a short period.

-

Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis:

-

Plot the agonist-induced fluorescence response against the concentration of this compound.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.

-

Protocol 4: cAMP Assay (for M2 and M4 Receptors)

Muscarinic M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

-

Cell Culture: Use cell lines stably expressing human M2 or M4 muscarinic receptors.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Compound and Agonist Addition: Add varying concentrations of this compound followed by a fixed concentration of a muscarinic agonist.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA-based).

-

Data Analysis:

-

Plot the agonist-induced decrease in cAMP against the concentration of this compound.

-

Determine the IC50 value for the antagonist.

-

Diagram 2: Muscarinic Receptor Signaling Pathways

Signaling pathways for muscarinic receptor subtypes.

Expected Outcomes and Interpretation

Based on existing literature suggesting that N-dealkylated Tolterodine is inactive, the expected outcomes of these in vitro assays are as follows:

Table 2: Predicted In Vitro Activity of this compound

| Assay | Expected Outcome | Interpretation |

| Radioligand Binding | High Ki values (micromolar range or higher) for all muscarinic receptor subtypes. | Low binding affinity for muscarinic receptors, consistent with an inactive metabolite. |

| Calcium Mobilization | High IC50 values (micromolar range or higher) or no significant inhibition of agonist-induced calcium release. | Weak or no antagonistic activity at M1, M3, and M5 receptors. |

| cAMP Assay | High IC50 values (micromolar range or higher) or no significant inhibition of agonist-induced cAMP reduction. | Weak or no antagonistic activity at M2 and M4 receptors. |

A lack of significant activity in these assays would provide robust in vitro evidence to support the classification of this compound as a pharmacologically inactive metabolite of Tolterodine.

Conclusion

The in vitro pharmacological characterization of drug metabolites is a critical component of a comprehensive drug discovery and development program. While this compound is presumed to be inactive, the experimental framework detailed in this guide provides a rigorous and systematic approach to definitively quantify its interaction with muscarinic receptors. The data generated from these studies will contribute to a more complete understanding of the pharmacological profile of Tolterodine and its metabolites, reinforcing the scientific foundation for its clinical use.

References

- Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (Source: European Journal of Pharmacology)

- What is the mechanism of action (MOA) of Tolterodine? (Source: Dr.Oracle)

- Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical D

- Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses.

- Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. (Source: PubMed)

- What is the mechanism of action of Tolterodine (generic name)? (Source: Dr.Oracle)

- In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. (Source: Benchchem)

- Short synthesis of tolterodine, intermediates and metabolites.

- In vitro muscarinic receptor radioligand-binding assays. (Source: PubMed)

- DE(isopropyl)tolterodine-5-carboxylic acid. (Source: PubChem)

- Molecular Modelling Analysis of the Metabolism of Tolterodine. (Source: Science Alert)

- Human muscarinic receptor binding characteristics of antimuscarinic agents to tre

- Short synthesis of tolterodine, intermediates and metabolites.

- (R)-Desisopropyl Tolterodine. (Source: Chemicea)

- Rac desisopropyl tolterodine-d7. (Source: MedchemExpress.com)

- A process for the preparation of tolterodine tartrate.

- rac Tolterodine-d14 Hydrochloride.

- Synthesis of (R)‐(+)‐tolterodine.

- Summary of Product Characteristics. (Source: HPRA)

- Tolterodine. (Source: Wikipedia)

- This compound. (Source: FINETECH INDUSTRY LIMITED)

- This compound. (Source: Santa Cruz Biotechnology)

- (R)-DesisopropylTolterodine. (Source: PubChem)

- Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. (Source: PubMed)

- Process for the preparation of tolterodine and its intermediates.

Sources

- 1. rac Desisopropyl Tolterodine-d7 Methyl Ether, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. This compound | CAS: 1189501-90-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to rac-Didesisopropyl Tolterodine: Synthesis, Characterization, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a well-established antimuscarinic agent widely used in the management of overactive bladder. Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic receptors. The in vivo biotransformation of Tolterodine is a complex process, leading to the formation of several metabolites. Among these, N-dealkylated species play a significant role in the overall pharmacological and toxicological profile of the parent drug. This technical guide focuses on rac-Didesisopropyl Tolterodine, the metabolite resulting from the removal of both isopropyl groups from the tertiary amine of Tolterodine.

This document provides a comprehensive overview of the essential physicochemical properties of rac-Didesisopropyl Tolterodine, outlines a putative synthetic pathway, and details robust analytical methodologies for its characterization and quantification.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a molecule is paramount for its synthesis, purification, and analytical characterization. The key identifiers for rac-Didesisopropyl Tolterodine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1189501-90-3 | |

| Molecular Formula | C16H19NO | |

| Molecular Weight | 241.33 g/mol | |

| Chemical Name | 2-(3-amino-1-phenylpropyl)-4-methylphenol | N/A |

Proposed Synthesis of rac-Didesisopropyl Tolterodine

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the dealkylation of the readily available Tolterodine. The key challenge lies in the selective removal of both isopropyl groups without affecting other functional moieties in the molecule.

Caption: Retrosynthetic approach for rac-Didesisopropyl Tolterodine.

Proposed Synthetic Protocol

A potential method for the N-dealkylation of Tolterodine to yield rac-Didesisopropyl Tolterodine could involve the use of a chloroformate reagent followed by hydrolysis. This two-step process is a well-established method for the dealkylation of tertiary amines.

Step 1: Carbamate Formation

-

Dissolve Tolterodine in a suitable aprotic solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add a slight excess of a chloroformate reagent, for example, 1-chloroethyl chloroformate, dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.

Step 2: Hydrolysis to the Primary Amine

-

Dissolve the crude carbamate intermediate from Step 1 in a suitable protic solvent such as methanol.

-

Heat the solution to reflux for 2-4 hours. The acidic conditions generated during this step facilitate the hydrolysis of the carbamate.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure rac-Didesisopropyl Tolterodine.

Caption: Proposed workflow for the synthesis and purification of rac-Didesisopropyl Tolterodine.

Analytical Characterization

Robust analytical methods are crucial for the confirmation of the chemical structure and the determination of the purity of the synthesized rac-Didesisopropyl Tolterodine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of rac-Didesisopropyl Tolterodine.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength of approximately 210 nm or 280 nm should provide good sensitivity.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of rac-Didesisopropyl Tolterodine.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective, leading to the observation of the protonated molecule [M+H]+ at m/z 242.3.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion can provide valuable structural information, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic proton, the aliphatic chain protons, and the primary amine protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

-

2D NMR techniques: Techniques such as COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, leading to a complete structural assignment.

Quantification in Biological Matrices

The quantification of rac-Didesisopropyl Tolterodine in biological samples such as plasma or urine is essential for pharmacokinetic and metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.[1]

Sample Preparation

A robust sample preparation method is critical to remove interfering substances from the biological matrix.

-

Protein Precipitation: Simple and effective, using a cold organic solvent like acetonitrile.

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for pre-concentration of the analyte, leading to higher sensitivity.

LC-MS/MS Method

-

Chromatography: A fast LC gradient using a C18 or a mixed-mode column can achieve rapid separation from other metabolites and endogenous compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for rac-Didesisopropyl Tolterodine and a suitable internal standard are monitored.

Conclusion

rac-Didesisopropyl Tolterodine is a key metabolite of Tolterodine. This technical guide has provided its essential physicochemical properties, a proposed synthetic route, and a comprehensive overview of the analytical techniques required for its characterization and quantification. The methodologies outlined herein are based on established scientific principles and provide a solid foundation for researchers and drug development professionals working with this compound. Further research to validate the proposed synthetic pathway and to fully characterize this metabolite will be invaluable to the scientific community.

References

-

Finetech Industry Limited. rac Didesisopropyl Tolterodine. [Link]

-

Kim, D. H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 568-574. [Link]

Sources

An In-depth Technical Guide to the Discovery and Significance of Tolterodine Impurities

Abstract

This technical guide provides a comprehensive overview of the impurities associated with Tolterodine, a critical muscarinic receptor antagonist for the treatment of overactive bladder. We delve into the synthetic pathways of Tolterodine to elucidate the origins of process-related impurities and explore the degradation pathways that lead to the formation of additional contaminants. This guide offers a detailed examination of the analytical methodologies employed for the detection, isolation, and characterization of these impurities, including advanced chromatographic and spectroscopic techniques. Furthermore, we discuss the toxicological implications and the regulatory landscape governing the control of Tolterodine impurities, providing a vital resource for researchers, scientists, and professionals engaged in the development and quality control of this important pharmaceutical agent.

Introduction: The Imperative of Purity in Tolterodine Formulations

Tolterodine, chemically known as (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol, is a cornerstone in the management of overactive bladder, a condition characterized by urinary urgency, frequency, and incontinence.[1] Its therapeutic efficacy is attributed to its competitive antagonism of muscarinic receptors, which leads to the relaxation of bladder smooth muscle.[2] The journey of a drug from synthesis to patient is a meticulously controlled process, with the purity of the active pharmaceutical ingredient (API) being of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

This guide will navigate the complex landscape of Tolterodine impurities, from their genesis during synthesis and storage to their analytical identification and toxicological assessment. Understanding the impurity profile of Tolterodine is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product quality.

The Genesis of Impurities: A Tale of Synthesis and Degradation

Impurities in Tolterodine can be broadly categorized into two main classes: process-related impurities, which arise during the manufacturing process, and degradation products, which form due to the decomposition of the drug substance over time or under stress conditions.[3]

Synthetic Pathways and the Emergence of Process-Related Impurities

The synthesis of Tolterodine can be accomplished through various routes, each with its own potential for the formation of specific impurities. A common synthetic approach starts from p-cresol and phenylacetylene, while another prominent route utilizes 6-methyl-4-phenylchroman-2-one as a key intermediate.[4][5]

A representative synthetic pathway starting from 6-methyl-4-chroman-2-one involves its reduction to the corresponding diol, followed by mesylation and subsequent reaction with diisopropylamine.[4] Incomplete reactions or side reactions at any of these stages can introduce impurities. For instance, unreacted starting materials or intermediates can persist in the final product.

Caption: Synthetic pathways to Tolterodine and potential process-related impurities.

Degradation Pathways: The Instability of the Molecule

Tolterodine, like any pharmaceutical compound, is susceptible to degradation under various stress conditions such as heat, humidity, light, and in the presence of acidic or basic environments. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[1]

A significant degradation product identified in stability studies of Tolterodine tartrate tablets is 6-methyl-4-phenylchroman-2-ol .[6] This impurity is believed to form from the interaction between Tolterodine and excipients under conditions of high temperature and humidity.[6] Another notable degradant is des-N,N-diisopropyl tolterodine , which results from the loss of both isopropyl groups from the tertiary amine.[1]

Analytical Strategies for Impurity Profiling

A robust analytical framework is essential for the comprehensive impurity profiling of Tolterodine. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the separation and quantification of impurities.[1][3]

High-Performance Liquid Chromatography (HPLC) for Routine Analysis

A validated, stability-indicating HPLC method is a regulatory requirement for the quality control of Tolterodine. These methods are designed to separate the active ingredient from its impurities and degradation products.

Experimental Protocol: A Validated HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of a buffer solution (e.g., ammonium dihydrogen orthophosphate) and an organic modifier like methanol.[7] The pH is typically adjusted to around 7.0.[7]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[7]

-

Detection: UV detection at 220 nm.[7]

-

Sample Preparation: Tablets are ground, and a powder equivalent to a specific amount of Tolterodine tartrate is dissolved in the mobile phase, sonicated, and centrifuged before injection.[7]

UPLC-MS/MS for Structural Elucidation

For the identification and structural characterization of unknown impurities, more sophisticated techniques are required. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides high-resolution separation and invaluable structural information.

Experimental Protocol: UPLC-MS/MS for Impurity Identification

-

Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole Time-of-Flight).

-

Column: A high-efficiency column such as a Waters ACQUITY UPLC™ BEH shield RP18 (2.1 x 100 mm, 1.7 µm).[4]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.5) and an organic phase (e.g., acetonitrile).[4]

-

Flow Rate: A lower flow rate, typically around 0.4 mL/min, is used to ensure efficient ionization.[4]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Data Acquisition: Full scan and product ion scan modes are employed to determine the molecular weight and fragmentation patterns of the impurities.

Caption: A typical analytical workflow for the identification and quantification of Tolterodine impurities.

Known Impurities of Tolterodine: A Structural Overview

A number of process-related and degradation impurities of Tolterodine have been identified and characterized. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several of these impurities.[8]

| Impurity Name | Molecular Formula | Origin |

| Tolterodine EP Impurity C | C₂₃H₃₃NO | Process-Related |

| Tolterodine EP Impurity D | C₂₀H₂₇NO | Process-Related |

| Tolterodine EP Impurity F | C₂₂H₃₁NO | Process-Related |

| des-N,N-diisopropyl tolterodine | C₁₆H₁₉NO | Degradation |

| 6-methyl-4-phenylchroman-2-ol | C₁₆H₁₆O₂ | Degradation |

| Tolterodine Lactol Impurity | C₁₆H₁₆O₂ | Process-Related/Degradation |

| Monoisopropyl Tolterodine | C₁₉H₂₅NO | Process-Related |

| p-Cresol | C₇H₈O | Starting Material |

Toxicological Significance and Regulatory Control

The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the qualification and control of impurities.

Toxicological Evaluation